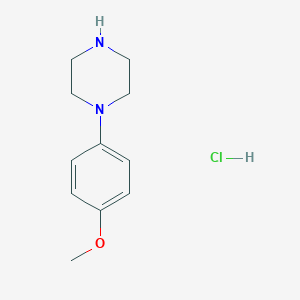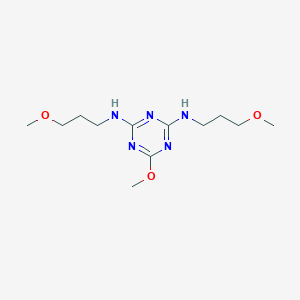
Methometon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methometon is a synthetic compound that belongs to the family of quaternary ammonium salts. It is also known as trimethyloctadecylammonium chloride (TMOAC) or N,N,N-trimethyl-1-octadecanaminium chloride. Methometon is widely used in scientific research due to its unique properties and diverse applications.
Mécanisme D'action
Methometon acts as a cationic surfactant and forms micelles in aqueous solutions. The hydrophobic tail of Methometon interacts with the hydrophobic regions of the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This interaction disrupts the lipid bilayer and increases its permeability. Methometon can also interact with DNA and RNA and facilitate their uptake into cells.
Biochemical and Physiological Effects:
Methometon has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Methometon can also induce the production of pro-inflammatory cytokines and chemokines in immune cells. Additionally, Methometon can alter the activity of enzymes and transporters in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methometon has several advantages for lab experiments. It is readily available, inexpensive, and easy to handle. Methometon can also be used in a wide range of experimental conditions due to its stability and compatibility with various solvents and buffers. However, Methometon can also have some limitations in lab experiments. It can be toxic to cells at high concentrations and can interfere with the activity of some enzymes and transporters. Additionally, Methometon can be difficult to remove from experimental systems due to its strong adsorption to surfaces.
Orientations Futures
There are several future directions for the use of Methometon in scientific research. One potential direction is the development of Methometon-based nanocarriers for drug delivery. Methometon can also be used in the synthesis of novel materials with unique properties. Additionally, Methometon can be used to investigate the mechanisms of membrane disruption and lipid-mediated signaling pathways.
Conclusion:
Methometon is a versatile compound with a wide range of applications in scientific research. Its unique properties make it a valuable tool for investigating the mechanisms of biological processes and developing new materials and technologies. However, careful consideration should be given to its potential limitations and toxicity in lab experiments. Future research on Methometon will undoubtedly yield new insights and applications in various fields of science.
Applications De Recherche Scientifique
Methometon has a wide range of applications in scientific research. It is commonly used as a surfactant, a lipid mimic, and a transfection reagent. Methometon can also be used as a template for the synthesis of mesoporous materials. Additionally, Methometon has been used to prepare nanostructured thin films and to modify the surface properties of various materials.
Propriétés
Numéro CAS |
1771-07-9 |
|---|---|
Nom du produit |
Methometon |
Formule moléculaire |
C12H23N5O3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
6-methoxy-2-N,4-N-bis(3-methoxypropyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H23N5O3/c1-18-8-4-6-13-10-15-11(14-7-5-9-19-2)17-12(16-10)20-3/h4-9H2,1-3H3,(H2,13,14,15,16,17) |
Clé InChI |
FWJLFUVWQAXWLE-UHFFFAOYSA-N |
SMILES |
COCCCNC1=NC(=NC(=N1)OC)NCCCOC |
SMILES canonique |
COCCCNC1=NC(=NC(=N1)OC)NCCCOC |
Autres numéros CAS |
1771-07-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




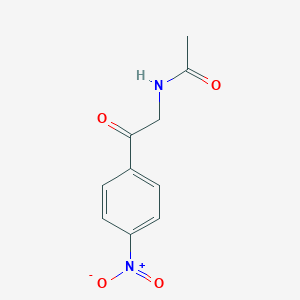
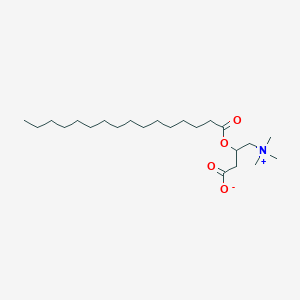


![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI)](/img/structure/B157533.png)
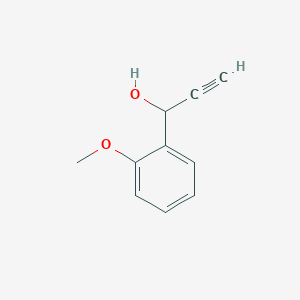
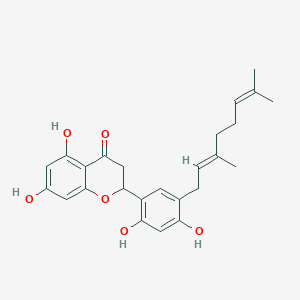



![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)
